molecular formula C8H12O3 B1583595 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one CAS No. 87769-39-9

2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one

Cat. No.: B1583595
CAS No.: 87769-39-9
M. Wt: 156.18 g/mol
InChI Key: NZEPEQVPVAXLSY-UHFFFAOYSA-N
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Description

2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one is an organic compound with the molecular formula C8H12O3. It is a colorless to yellow liquid that is sensitive to air and heat. This compound is primarily used as a building block in organic synthesis, particularly in the preparation of β-dicarbonyl compounds .

Mechanism of Action

Target of Action

The primary targets of 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one are aliphatic and aromatic alcohols, amines, and thiols . This compound is used as a reactant for the synthesis of acetoacetic esters from these targets .

Mode of Action

This compound: interacts with its targets through acetoacetylation . This process involves the addition of an acetoacetyl group to the target molecule, altering its structure and function.

Biochemical Pathways

The acetoacetylation process facilitated by This compound affects various biochemical pathways. The addition of the acetoacetyl group can lead to the formation of β-dicarbonyl compounds , which are involved in numerous biochemical reactions and pathways.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Its chemical properties such as its molecular weight (15618) and its liquid state at room temperature suggest that it may have good bioavailability .

Result of Action

The acetoacetylation of target molecules by This compound results in the formation of acetoacetic esters . These esters can then participate in further reactions, leading to a variety of molecular and cellular effects.

Action Environment

The action of This compound can be influenced by environmental factors. For instance, it should be stored under inert gas and away from heat to maintain its stability . The compound’s reactivity and efficacy may also be affected by the pH and temperature of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one typically involves the reaction of diketene with acetone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Diketene+AcetoneThis compound\text{Diketene} + \text{Acetone} \rightarrow \text{this compound} Diketene+Acetone→this compound

The reaction is usually conducted at a low temperature to prevent decomposition and to maximize yield .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where diketene and acetone are combined under controlled conditions. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

2,2,5,6-tetramethyl-1,3-dioxin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-5-6(2)10-8(3,4)11-7(5)9/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEPEQVPVAXLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(OC1=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336981
Record name 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87769-39-9
Record name 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one
Reactant of Route 2
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one
Reactant of Route 3
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one
Reactant of Route 4
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one
Reactant of Route 5
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one
Reactant of Route 6
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one

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